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For-met-met-Phe-OH

Cat. No.: B12118092
M. Wt: 455.6 g/mol
InChI Key: SOWHFLBOUFJUNX-UHFFFAOYSA-N
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Description

Historical Perspectives on Formylated Peptides and Chemoattraction Research

The investigation into what draws immune cells to sites of infection has a long history, dating back to the late 19th century with Élie Metchnikoff's observations of leukocytes moving toward bacteria. wikipedia.org For decades, it was understood that bacteria released soluble substances that attracted these cells, a phenomenon known as chemotaxis. wikipedia.org

A significant breakthrough occurred in the 1970s when researchers identified these chemoattractant substances as low molecular weight N-formylated oligopeptides. wikipedia.org This discovery was rooted in the key biological difference between prokaryotic and eukaryotic protein synthesis. While eukaryotic cells primarily initiate protein synthesis with a non-formylated methionine, bacteria begin the process with N-formylmethionine. wikipedia.org This led researchers to theorize and then demonstrate that synthetic N-formylmethionyl peptides could effectively stimulate the directional migration of leukocytes, such as neutrophils and macrophages. wikipedia.orgpnas.org

The tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLP or For-Met-Leu-Phe-OH) was identified as a particularly potent chemoattractant and has since become the archetypal N-formyl peptide in research. wikipedia.orgingentaconnect.com These early studies established formylated peptides as a critical link between bacterial presence and the host's initial immune response, laying the groundwork for the discovery of their specific cellular receptors. wikipedia.org

Significance of N-Formyl Peptides in Immunological Research Models

N-formyl peptides are crucial molecules in immunological research as they serve as models for understanding the initiation of the innate immune response. They are recognized as Pathogen-Associated Molecular Patterns (PAMPs) when they originate from bacteria. nih.gov This recognition is a fundamental mechanism by which the host's immune system detects a foreign invasion.

Furthermore, because mitochondria share an evolutionary ancestry with bacteria, they also produce N-formylated peptides. wikipedia.org When host cells are damaged, these mitochondrial peptides can be released, acting as Damage-Associated Molecular Patterns (DAMPs). wikipedia.org This dual role means that N-formyl peptides can trigger an inflammatory response in cases of both infectious and sterile injury. nih.gov

The biological effects of these peptides are mediated through a specific family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). wikipedia.org In humans, there are three main types: FPR1, FPR2, and FPR3. wikipedia.org FPR1, in particular, binds with high affinity to many N-formyl peptides, including the well-studied fMLP. wikipedia.org The interaction between an N-formyl peptide and its receptor on immune cells like neutrophils initiates a cascade of signaling events. These events lead to critical immune functions including:

Chemotaxis: The directed migration of cells towards the source of the peptide. ingentaconnect.comnih.gov

Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules. ebi.ac.uk

Superoxide (B77818) Production: The generation of reactive oxygen species (ROS) in a process called an oxidative burst, which is vital for killing pathogens. nih.gov

Due to their ability to reliably induce these inflammatory responses, N-formyl peptides are invaluable tools in laboratory models for studying the mechanisms of inflammation, immune cell trafficking, and receptor pharmacology. ebi.ac.uknih.gov

Overview of For-Met-Met-Phe-OH within the Context of N-Formyl Peptidic Ligands

The landscape of N-formyl peptidic ligands is diverse, with variations in the amino acid sequence conferring different affinities and specificities for the various Formyl Peptide Receptors. The most extensively studied ligand is N-formylmethionyl-leucyl-phenylalanine (fMLP), which is considered the prototypical agonist for FPR1. ingentaconnect.comwikipedia.org The structure-activity relationship of these peptides has been a subject of considerable research, revealing that the N-formyl group and the nature of the amino acids at each position are critical for biological activity. nih.gov

Within this context, This compound (N-Formyl-Methionyl-Methionyl-Phenylalanine-OH) represents a structural analog of the canonical fMLP. In this tetrapeptide, the Leucine (B10760876) (Leu) residue found in fMLP is replaced by a second Methionine (Met) residue. While specific research focusing exclusively on this compound is not as extensive as that for fMLP, its activity can be inferred from the known principles of FPR ligand binding. For instance, the presence of the N-formylmethionine at the N-terminus is the primary requirement for recognition by FPRs.

Research on other N-formyl peptides containing a Met-Met sequence, such as the mitochondrially-derived hexapeptide fMMYALF (N-formyl-Met-Met-Tyr-Ala-Leu-Phe), has shown that such peptides are active agonists at FPR1 and FPR2. nih.govnih.gov This suggests that this compound is also likely to function as a chemoattractant and activator of immune cells through the FPR family of receptors. The specific potency and receptor selectivity would depend on how the substitution of Leucine with Methionine affects the peptide's conformation and interaction with the receptor's binding pocket.

Interactive Data Table: Biological Activity of Selected N-Formyl Peptides

PeptideSequencePrimary Receptor Target(s)Typical Effective Concentration (EC₅₀)Primary Biological Effect
fMLPFor-Met-Leu-Phe-OHFPR1~1 nMPotent chemoattractant for neutrophils
fMIFLFor-Met-Ile-Phe-Leu-OHmFpr1 (mouse)PotentChemoattractant
fMMYALFFor-Met-Met-Tyr-Ala-Leu-Phe-OHFPR1, FPR210-160 nMChemoattractant
WKYMVmTrp-Lys-Tyr-Met-Val-D-Met-NH₂FPR1, FPR2PotentSynthetic pan-agonist

This table presents data for well-characterized N-formyl peptides to provide a comparative context for this compound. EC₅₀ values can vary based on the assay system.

Compound Names Table

Abbreviation/CodeFull Chemical Name
This compoundN-Formyl-Methionyl-Methionyl-Phenylalanine-OH
fMLP / For-Met-Leu-Phe-OHN-Formyl-Methionyl-Leucyl-Phenylalanine-OH
fMIFLN-Formyl-Methionyl-Isoleucyl-Phenylalanyl-Leucine-OH
fMMYALFN-Formyl-Methionyl-Methionyl-Tyrosyl-Alanyl-Leucyl-Phenylalanine-OH
WKYMVmTryptophyl-Lysyl-Tyrosyl-Methionyl-Valyl-D-Methioninamide
FPR1Formyl Peptide Receptor 1
FPR2Formyl Peptide Receptor 2
FPR3Formyl Peptide Receptor 3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29N3O5S2 B12118092 For-met-met-Phe-OH

Properties

IUPAC Name

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)22-16(9-11-30-2)19(26)23-17(20(27)28)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWHFLBOUFJUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for For Met Met Phe Oh and Its Derivatives

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. nii.ac.jp This method simplifies the purification process, as excess reagents and soluble by-products are removed by filtration and washing. nii.ac.jp The synthesis of For-Met-Met-Phe-OH via SPPS begins with the C-terminal phenylalanine attached to a resin, followed by the sequential addition of methionine, another methionine, and finally, N-terminal formylation.

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely used method in SPPS due to its mild deprotection conditions. nih.gov The temporary Fmoc protecting group on the α-amino group is base-labile, typically removed with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govluxembourg-bio.com The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu), creating an orthogonal protection scheme. peptide.com

The synthesis of the Met-Met-Phe sequence on a solid support, such as a preloaded Fmoc-Phe-Wang resin or 2-chlorotrityl chloride resin, would follow a standard cycle of deprotection and coupling. chempep.com A key challenge in synthesizing methionine-containing peptides is the potential for oxidation of the thioether side chain to methionine sulfoxide. researchgate.net This side reaction was observed during the Fmoc-SPPS of a model peptide containing a Trp-Met sequence, where 16% of the methionine was oxidized. researchgate.net While often not requiring specific side-chain protection, care must be taken to use high-purity, peroxide-free solvents and reagents to minimize this oxidation.

A typical Fmoc-SPPS cycle for extending the peptide chain is detailed below.

StepReagent/ProcedurePurpose
1. Deprotection20% Piperidine in DMFRemoval of the Fmoc group from the N-terminus of the resin-bound peptide. nih.gov
2. WashingDMF, Isopropyl Alcohol (IPA)Removal of excess piperidine and by-products. chempep.com
3. CouplingFmoc-Met-OH, Coupling Reagent (e.g., HBTU/DIPEA), Solvent (e.g., DMF)Formation of the peptide bond between the free N-terminus and the incoming Fmoc-amino acid. nih.gov
4. WashingDMF, IPA, Dichloromethane (DCM)Removal of excess reagents and by-products. chempep.com
5. RepeatRepeat steps 1-4 for the next amino acid (Fmoc-Met-OH).Stepwise elongation of the peptide chain.
6. Final Deprotection20% Piperidine in DMFRemoval of the final Fmoc group to expose the N-terminal amine for formylation.
7. FormylationSee section 2.1.3Addition of the formyl group to the N-terminus.
8. CleavageTFA-based cleavage cocktail (e.g., TFA/TIS/H₂O)Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. nih.gov

The tert-butyloxycarbonyl (Boc) protection strategy represents the classical approach to SPPS. In this scheme, the α-amino group is protected by the acid-labile Boc group, which is typically removed using trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for removal. iris-biotech.de

During the synthesis of Met-containing peptides using the Boc strategy, the thioether side chain is susceptible to alkylation by carbocations generated during the TFA-mediated deprotection of the Boc group. peptide.com To prevent this side reaction, scavengers must be added to the cleavage solution. chempep.com Dithioethane (DTE) is a commonly used scavenger for this purpose. peptide.comchempep.com

The general workflow for Boc-SPPS is outlined in the following table.

StepReagent/ProcedurePurpose
1. Deprotection50% TFA in DCM (with scavengers like 0.5% DTE if Met is present)Removal of the N-terminal Boc group. peptide.comchempep.com
2. WashingDCM, IPARemoval of excess TFA. chempep.com
3. Neutralization10% DIPEA in DCMNeutralization of the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt to the free amine. peptide.com
4. WashingDCM, DMFRemoval of excess base.
5. CouplingBoc-Met-OH, Coupling Reagent (e.g., DCC/HOBt), Solvent (e.g., DMF/DCM)Formation of the peptide bond. chempep.com
6. WashingDMF, DCMRemoval of excess reagents and by-products.
7. RepeatRepeat steps 1-6 for the subsequent amino acids.Stepwise elongation of the peptide chain.
8. FormylationSee section 2.1.3Addition of the formyl group to the N-terminus.
9. CleavageStrong acid (e.g., HF, TFMSA) with scavengersCleavage of the peptide from the resin and removal of all protecting groups. peptide.com

The addition of the formyl group to the N-terminus of the assembled Met-Met-Phe peptide is a critical final step in the synthesis. This can be performed directly on the peptidyl-resin after the final N-terminal protecting group has been removed. mdpi.com Several reagents can be employed for this on-resin formylation.

A recent, rapid one-pot procedure uses a mixture of formic acid, acetic anhydride (B1165640), and pyridine (B92270) in DMF at room temperature, achieving near-quantitative yields for a variety of peptides. nih.govresearchgate.net This method is advantageous due to the use of readily available and stable chemicals. nih.gov Another effective method involves the pre-activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) in diethyl ether. mdpi.com The resulting activated formylating agent is then added to the resin-bound peptide. mdpi.com A comparison of different formylating agents found that 4-nitrophenyl formate (B1220265) is a highly convenient reagent, achieving high formylation degrees within a short time frame (20 minutes to 3 hours). nih.gov

Formylation ReagentConditionsKey Features
Acetic Formic Anhydride (in situ)Formic acid, acetic anhydride, pyridine, DMF, Room TempRapid, one-pot procedure with near-quantitative yields. nih.govresearchgate.net
DCC-activated Formic AcidFormic acid, DCC, Et₂O (activation at 0°C); DIPEA, DMF (formylation at 4°C overnight)Effective, inexpensive, and minimizes premature cleavage from the resin. mdpi.com
4-Nitrophenyl formateDMF, Room Temp or elevated tempConvenient, with high formylation degree in 20 min to 3 h. nih.gov

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SolPPS) involves carrying out all reaction steps with the reactants dissolved in a suitable organic solvent. While more labor-intensive due to the need for purification after each step, it is highly scalable. A convergent fragment condensation approach could be employed for this compound. For instance, a dipeptide like Boc-Met-Met-OH could be synthesized and then coupled to H-Phe-OH (or a C-terminally protected phenylalanine derivative). The synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) has been demonstrated using a solution-phase 2+2+1 fragment condensation approach, highlighting the feasibility of this strategy for methionine-containing peptides. nih.gov Recently, the use of cyclic propylphosphonic anhydride (T3P®) has been shown to promote rapid and efficient peptide bond formation in solution with minimal epimerization. mdpi.com

Purification and Analytical Characterization Methodologies for Peptide Purity

Following cleavage from the solid support or final deprotection in solution-phase synthesis, the crude this compound peptide requires purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose. The crude peptide is typically dissolved in a minimal amount of a solvent like DMSO or aqueous acetic acid and loaded onto a C18 column. Elution is achieved using a gradient of an organic solvent (typically acetonitrile) in water, with both phases containing an ion-pairing agent like 0.1% TFA. nih.gov The purity of the collected fractions is then assessed by analytical RP-HPLC. peptidesciences.com

The identity and purity of the final peptide are confirmed using analytical techniques.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. glpbio.com The expected monoisotopic mass for C₂₄H₃₇N₃O₅S₂ would be calculated and compared against the experimental value.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peptide and the presence of the N-terminal formyl group.

Amino Acid Analysis (AAA): This technique can be used to verify the amino acid composition and quantify the peptide content.

Isotopic Labeling for Advanced Spectroscopic Research

For advanced structural and dynamic studies using NMR spectroscopy, this compound can be synthesized with specific isotopic labels. portlandpress.com Isotope labeling involves incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into one or more amino acid residues. rsc.org

Methionine Labeling: Methionine is a valuable probe for NMR studies due to the unique chemical shift of its ε-methyl group and its relatively low abundance in proteins. portlandpress.comsigmaaldrich.com To specifically label the methionine residues, ¹³C- or ¹⁵N-labeled Fmoc-Met-OH or Boc-Met-OH can be used during SPPS. For recombinant expression systems, which can also be used to produce peptides, specific labeling of the methionine methyl group can be achieved by adding isotopically labeled precursors like methylthio-2-oxobutanoate to the growth media. portlandpress.com A method for synthesizing Met with a ¹³CHD₂ isotopomer has been developed for relaxation dispersion NMR experiments. acs.org

Phenylalanine Labeling: Phenylalanine residues can also be isotopically labeled. This is often done to study aromatic ring dynamics and interactions. nih.gov In SPPS, this is achieved by using the desired isotopically labeled Fmoc-Phe-OH or Boc-Phe-OH building block. acs.org For expression-based methods, metabolic precursors such as phenylpyruvate can be used to introduce labels into the phenylalanine side chain. nih.gov A facile, gram-scale synthesis of spin-isolated, isotopically labeled phenylalanine has been described for use in protein NMR. acs.orgsci-hub.se

This residue-specific labeling allows researchers to selectively 'turn on' or 'turn off' NMR signals from specific parts of the molecule, greatly simplifying complex spectra and enabling detailed investigation of peptide structure and function. portlandpress.comnih.gov

Synthesis of Structurally Modified Analogs for Research Purposes

The synthesis of structurally modified analogs of the chemotactic peptide N-formyl-methionyl-methionyl-phenylalanine-OH (this compound) and its derivatives, such as For-Met-Leu-Phe-OH (fMLP), is a cornerstone of research aimed at understanding the intricate relationship between the peptide's structure and its biological function. ingentaconnect.com These synthetic efforts are primarily driven by the desire to develop novel molecules with tailored activities, such as enhanced potency, greater selectivity for specific formyl peptide receptor (FPR) subtypes, or increased resistance to enzymatic degradation, which can prolong their half-life in vivo. ingentaconnect.com By systematically altering the peptide's constituent amino acids, researchers can probe the structural requirements for receptor binding and activation, leading to the development of potent agonists or antagonists with potential therapeutic applications in inflammatory diseases. ingentaconnect.comnih.gov

Classical solution-phase peptide synthesis methodologies are frequently employed for creating these analogs. nih.gov These methods involve the stepwise coupling of protected amino acid residues, followed by deprotection and purification steps to yield the final target peptide.

Modifications at the Phenylalanine Residue

Research has focused on modifying the C-terminal Phenylalanine (Phe) residue to investigate its role in receptor interaction. In one study, a series of analogs of For-Met-Leu-Phe-OMe (fMLF-OMe) were synthesized with various substituents at the para-position (position 4) of the phenylalanine aromatic ring. nih.gov The biological activities of these analogs, including chemotaxis and superoxide (B77818) anion production in human neutrophils, were evaluated. nih.gov

While none of the synthesized compounds with modified Phe residues exhibited higher chemotactic activity than the parent peptide, some analogs with bulky substituents showed interesting effects on superoxide production. nih.gov Specifically, compounds with a methyl or a tert-butyl group at the para-position of the phenylalanine ring demonstrated enhanced superoxide anion production at higher concentrations compared to the standard fMLF-OMe. nih.gov Conversely, introducing fluorine or iodine at the same position resulted in compounds with significant chemotactic antagonism. nih.gov

Table 1: Biological Activity of For-Met-Leu-Phe-OMe Analogs with Modifications at the Phenylalanine Residue

Compound ID Substitution at Phe para-position Relative Chemotactic Activity Relative Superoxide Production
fMLF-OMe (Standard) -H High High
5a -CH₃ Lower than standard Higher than standard at high concentrations
5c -C(CH₃)₃ Lower than standard Higher than standard at high concentrations
4f -F Antagonist Not specified

| 4i | -I | Antagonist | Not specified |

Data sourced from a study on new active For-Met-Leu-Phe-OMe analogues. nih.gov

Conformationally Restricted Analogs

To explore the influence of backbone conformation on biological activity, researchers have synthesized analogs incorporating conformationally restricted amino acids. These modified amino acids limit the rotational freedom of the peptide backbone, providing insights into the bioactive conformation of the peptide when bound to its receptor.

In one line of research, the Methionine (Met) and Phenylalanine (Phe) residues of fMLP-OMe were replaced with achiral, conformationally restricted amino acids. nih.gov Specifically, 4-Aminotetrahydrothiopyran-4-carboxylic acid (Thp) was used to mimic Met, and 2-aminoindane-2-carboxylic acid (Ain) was used as a Phe substitute. nih.gov The resulting analogs, [Thp¹, Ain³]fMLP-OMe and [Thp¹]fMLP-OMe, were found to be more potent in stimulating the directed mobility of human neutrophils than the parent peptide. nih.gov However, these conformationally restricted analogs were practically inactive in inducing superoxide production. nih.gov This decoupling of chemotactic and superoxide-generating activities suggests that different conformational states of the receptor may be responsible for triggering these distinct cellular responses.

Another approach involved the synthesis of fMLP analogs where the central Leucine (B10760876) (Leu) residue was replaced with conformationally constrained residues like Acₙc (1-aminocycloalkane-1-carboxylic acid with n=3-12). nih.gov These studies aimed to probe the size of the hydrophobic pocket in the FPR that accommodates the second residue of the tripeptide. nih.gov

Modifications at the Central Amino Acid Residue

The central amino acid residue (Leucine in fMLP) has also been a target for structural modification to understand its contribution to the peptide's activity. In a notable study, new synthetic analogs of HCO-Met-Leu-Phe-OMe were created where the L-leucine was replaced by either β-alanine or taurine (B1682933) (2-aminoethanesulfonic acid). nih.gov

The analogs containing β-alanine were found to be largely inactive as chemoattractants. nih.gov In contrast, all three synthesized models containing the taurine residue exhibited remarkable chemoattractant activity. nih.gov The biological effects of these analogs on superoxide anion production and lysozyme (B549824) release were also evaluated to provide a comprehensive picture of their structure-activity relationships. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
N-formyl-methionyl-methionyl-phenylalanine-OH This compound
N-formyl-methionyl-leucyl-phenylalanine-OH fMLP
N-formyl-methionyl-leucyl-phenylalanine-methyl ester fMLF-OMe
4-Aminotetrahydrothiopyran-4-carboxylic acid Thp
2-aminoindane-2-carboxylic acid Ain
1-aminocycloalkane-1-carboxylic acid Acₙc
β-alanine

Molecular Structure and Conformational Dynamics of For Met Met Phe Oh

Conformational Analysis using Spectroscopic Techniques

Spectroscopic methods are powerful tools for elucidating the conformational landscape of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provide valuable insights into the secondary structure and dynamic behavior of peptides like For-Met-Met-Phe-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the three-dimensional structure of molecules in solution. researchgate.netwikipedia.org For peptides, NMR can provide information on the conformation of the backbone and side chains through the analysis of chemical shifts, coupling constants, and the nuclear Overhauser effect (NOE). nih.gov

While specific NMR data for this compound is not extensively documented in publicly available literature, the analysis of related N-formylated peptides provides a framework for understanding its likely conformational features. For instance, in studies of the chemotactic peptide N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF), a related compound, NMR has been instrumental in characterizing its solution conformation. guidechem.com

The expected ¹H-NMR spectrum of this compound would exhibit characteristic chemical shifts for the protons of the formyl group, the α-protons of the amino acid residues, and the protons of the methionine and phenylalanine side chains. The chemical shift of the amide protons is particularly sensitive to their involvement in hydrogen bonding, which can indicate the presence of secondary structures like β-turns.

Table 1: Expected ¹H-NMR Signal Regions for this compound

Proton Type Expected Chemical Shift (ppm) Notes
Formyl (CHO) ~8.0-8.5 Singlet, characteristic of the N-formyl group.
Aromatic (Phe) ~7.0-7.5 Multiplets from the phenyl ring protons.
Amide (NH) ~6.5-8.5 Chemical shifts are sensitive to hydrogen bonding and solvent exposure.
α-CH (Met, Phe) ~4.0-5.0 Position depends on the local conformation and neighboring residues.
β-CH₂ (Phe) ~2.8-3.2 Diastereotopic protons can show complex splitting.
β, γ-CH₂ (Met) ~1.8-2.5 Complex multiplets.

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH.

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, would be required for a complete assignment of the proton resonances and to determine the through-bond and through-space connectivities, respectively. NOE data is particularly crucial for defining the spatial proximity of protons, which helps in modeling the peptide's three-dimensional fold.

Circular Dichroism (CD) spectroscopy is a sensitive method for investigating the secondary structure of peptides and proteins in solution. libretexts.orglumenlearning.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov The peptide bond is an intrinsic chromophore, and its arrangement in ordered structures like α-helices and β-sheets gives rise to characteristic CD spectra. mdpi.com

For a relatively short and flexible peptide like this compound, the CD spectrum is likely to be a composite of signals from various conformations present in solution. In non-polar or membrane-mimicking environments, short peptides can sometimes adopt helical or turn-like structures. A typical CD spectrum for a peptide is recorded in the far-UV region (190-250 nm).

Table 2: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

Secondary Structure Wavelength of Maxima/Minima (nm) Characteristic Features
α-Helix Negative bands at ~222 and ~208 nm; Positive band at ~193 nm Strong, well-defined peaks indicative of a helical conformation.
β-Sheet Negative band at ~218 nm; Positive band at ~195 nm Broader bands compared to α-helices.
β-Turn Various types with different spectral characteristics Often a weak negative band around 220-230 nm and a positive band near 205 nm.

Source: Adapted from general peptide CD spectroscopy principles. lumenlearning.commdpi.com

In the absence of specific experimental data for this compound, it is hypothesized that in aqueous solution, the peptide would predominantly exist in a disordered or random coil conformation, characterized by a strong negative ellipticity below 200 nm. However, in the presence of certain solvents or upon binding to a receptor, it may adopt a more ordered structure, such as a β-turn, which is a common conformation for biologically active peptides.

Infrared (IR) spectroscopy provides information about the vibrational modes of molecules and is particularly useful for studying the secondary structure of peptides through the analysis of the amide bands. chemistrysteps.com The most informative bands are the Amide I (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, and the Amide II (1500-1600 cm⁻¹), which is a combination of N-H in-plane bending and C-N stretching vibrations. The frequencies of these bands are sensitive to the hydrogen-bonding environment of the peptide backbone.

Table 3: Correlation of Amide I Band Frequencies with Peptide Secondary Structure

Secondary Structure Amide I Frequency Range (cm⁻¹)
α-Helix 1650-1658
β-Sheet 1620-1640 (strong), 1680-1700 (weak)
β-Turn 1660-1685

Source: Based on general principles of IR spectroscopy for peptides.

For this compound, IR spectroscopy could be used to detect the presence of ordered structures in different environments. For example, a shift in the Amide I band to lower frequencies would suggest the formation of hydrogen-bonded structures like β-sheets, which can be indicative of peptide aggregation.

Crystallographic Insights into Peptide Conformation

X-ray crystallography provides the most detailed and unambiguous information about the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently reported in the Cambridge Structural Database, the crystal structure of a related dipeptide, N-formyl-L-methionyl-D-phenylalanine (N-f-L-Met-D-Phe), offers valuable insights into the possible conformations of the peptide backbone and the interactions involving the formyl group.

In the crystal structure of N-f-L-Met-D-Phe, the peptide backbone is in a relatively extended conformation. The formyl group is observed to participate in hydrogen bonding, which is a critical interaction for the stabilization of peptide structures and for receptor binding. The conformation of the methionine and phenylalanine side chains is also well-defined, illustrating their preferred spatial arrangements. Such data from analogous compounds are instrumental in building and validating molecular models of this compound.

Influence of Solvent and Concentration on Peptide Conformation and Aggregation

The conformation and aggregation state of peptides are highly dependent on the solvent environment and the peptide concentration. Electrostatic interactions, hydrogen bonding, and hydrophobic effects all play a role in determining the peptide's structure.

In aqueous solution at physiological pH, the C-terminal carboxylic acid group of this compound will be deprotonated, giving the peptide a net negative charge. This charge can influence its conformation and reduce the propensity for aggregation due to electrostatic repulsion.

In contrast, in less polar solvents or in environments that mimic biological membranes, the peptide may adopt more folded conformations to shield hydrophobic parts of the molecule from the solvent. The two methionine residues and the phenylalanine residue contribute significant hydrophobicity to the peptide.

At high concentrations, peptides have a tendency to aggregate. This process can be driven by the formation of intermolecular β-sheets, leading to the formation of oligomers and even larger fibrillar structures. researchgate.net The aggregation of N-formylated peptides is a complex process that can be influenced by factors such as pH, ionic strength, and temperature. Studies on various peptides have shown that aggregation can be a critical factor in their biological activity and stability. The presence of two methionine residues in this compound also introduces the possibility of oxidation of the sulfur atom, which can in turn affect the peptide's conformation and aggregation behavior.

Interaction of For Met Met Phe Oh with Formyl Peptide Receptors Fprs

Identification and Characterization of Specific Formyl Peptide Receptors

Formyl Peptide Receptors are well-characterized pattern recognition receptors. nih.gov FPR1 is known to bind fMLF with high affinity, initiating a pro-inflammatory response. frontiersin.org FPR2 has a broader ligand profile, including both formylated and non-formylated peptides, as well as lipid mediators, and can mediate both pro- and anti-inflammatory signals. nih.gov FPR3 is the least characterized of the three, and its specific endogenous ligands and functions are still under active investigation. nih.govwikipedia.org

There are no published binding studies for For-Met-Met-Phe-OH with FPR1. Research on FPR1 has historically focused on fMLF and its analogues to understand the structure-activity relationships that govern binding and receptor activation. oup.com

No binding data for this compound with FPR2 is available in the scientific literature. Studies on FPR2 have identified it as a receptor for a diverse array of ligands, but this compound is not among them. nih.gov

Similarly, there is no information regarding the binding of this compound to FPR3. The ligand profile of FPR3 remains poorly defined. nih.govwikipedia.org

Receptor Binding Kinetics and Affinity Profiling

Due to the absence of primary research on this compound, no data on its receptor binding kinetics, such as association and dissociation rates, or its affinity profile (e.g., Kd, IC50, or EC50 values) for any of the Formyl Peptide Receptors is available.

Ligand-Receptor Interaction Mechanisms

Without experimental data, any discussion of the ligand-receptor interaction mechanisms for this compound would be purely speculative.

A search for molecular docking simulations or other computational models predicting the interaction of this compound with FPRs also yielded no results. Such studies are typically performed on compounds with known biological activity to elucidate the molecular basis of their interaction.

The interaction between N-formylated peptides, such as this compound, and formyl peptide receptors (FPRs) is a cornerstone of the innate immune system's ability to recognize bacterial invasion and endogenous danger signals. FPRs are a class of G protein-coupled receptors (GPCRs) that, upon binding with their cognate ligands, initiate a signaling cascade within phagocytic leukocytes, leading to chemotaxis, degranulation, and the production of reactive oxygen species. nih.govnih.govresearchgate.net

While direct and extensive research specifically detailing the binding kinetics and affinity of this compound is not widely available, the scientific community has thoroughly investigated the interaction of the prototypical N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF). nih.govwikipedia.org Given the structural similarities, the principles governing fMLF-FPR interaction are considered to be largely applicable to this compound.

The binding of a formyl peptide to an FPR is a highly specific event. The N-formyl group on the methionine residue is a critical determinant for receptor recognition and activation. nih.gov Studies have shown that non-formylated peptides have a significantly lower affinity for FPRs. nih.gov The subsequent amino acid sequence and the C-terminal group also play crucial roles in determining the binding affinity and the specificity for different FPR subtypes (FPR1, FPR2, and FPR3). nih.govresearchgate.net For instance, FPR1 generally exhibits a high affinity for fMLF. researchgate.net

The interaction of these peptides with FPRs triggers a conformational change in the receptor, which in turn activates intracellular G proteins. This activation initiates downstream signaling pathways that are essential for the directed migration of immune cells to sites of infection or injury. nih.gov

Mutagenesis Studies of Receptor Binding Sites

To elucidate the precise molecular interactions between formyl peptides and FPRs, scientists have employed site-directed mutagenesis studies. These investigations have been instrumental in identifying the key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and signal transduction.

Mutagenesis studies on FPR1 have revealed several critical residues for the binding of formyl peptides like fMLF. These studies provide a structural basis for understanding how the receptor accommodates its ligand.

Key Findings from Mutagenesis Studies of FPR1:

Residue Location Role in Ligand Binding
Arg205Transmembrane Helix 5Interacts with the C-terminal carboxyl group of the peptide. nih.gov
Arg84 & Lys85Extracellular Loop 1Contribute to the positive charge in the binding pocket, interacting with the peptide.
Phe81 & Val105Transmembrane Helices 2 & 3Form a hydrophobic pocket that accommodates the leucine (B10760876) side chain of fMLF. nih.gov
Arg201Transmembrane Helix 5Forms a hydrogen bond with the N-formyl oxygen of the peptide. nih.gov

This table presents data based on studies with fMLF, which is structurally similar to this compound.

These studies have demonstrated that mutations in these specific residues can significantly alter the receptor's affinity for its ligands. For example, mutating Arg205 can disrupt the interaction with the peptide's C-terminus, leading to a loss of binding and subsequent cellular response. nih.gov Similarly, the hydrophobic pocket created by residues like Phe81 and Val105 is essential for the correct positioning of the peptide within the binding site. nih.gov The identification of these residues has been crucial for developing computational models of the FPR1-ligand complex and for designing synthetic ligands with agonistic or antagonistic properties.

Allosteric Modulation of FPRs

Allosteric modulation represents a sophisticated mechanism for regulating receptor activity. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site (the site where the endogenous ligand binds). nih.govmdpi.com This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric ligand. nih.govfrontiersin.org

While specific allosteric modulators for this compound have not been identified, research into the allosteric modulation of FPRs, particularly FPR2, has provided valuable insights. FPR2 is known to interact with a diverse range of ligands, and its activity can be fine-tuned by allosteric modulators. nih.gov

For example, certain endogenous molecules can act as allosteric modulators of FPR2, influencing its response to pro-inflammatory or anti-inflammatory signals. This suggests that the biological outcome of FPR activation can be context-dependent and influenced by the presence of other signaling molecules in the local microenvironment.

The potential for developing synthetic allosteric modulators for FPRs is an area of significant therapeutic interest. Such molecules could offer a more nuanced approach to controlling inflammation compared to traditional agonists or antagonists. By subtly altering the receptor's sensitivity to its natural ligands, allosteric modulators could help to restore a balanced immune response in various pathological conditions.

The study of allosteric modulation of FPRs is a developing field, and further research is needed to identify specific modulators for different FPR subtypes and to understand their precise mechanisms of action.

Intracellular Signal Transduction Pathways Elicited by For Met Met Phe Oh

G Protein-Coupled Receptor (GPCR) Signaling Cascades

For-Met-Met-Phe-OH and its analogs, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), primarily exert their effects by binding to formyl peptide receptors (FPRs), which are members of the GPCR superfamily. mdpi.comqiagen.com These receptors are characterized by seven transmembrane domains and, upon ligand binding, undergo a conformational change that allows them to act as guanine (B1146940) nucleotide exchange factors (GEFs) for heterotrimeric G proteins. mdpi.com This activation leads to the dissociation of the G protein into its Gα and Gβγ subunits, both of which can modulate the activity of various downstream effector enzymes and ion channels.

Gαi/o Protein Activation and Downstream Effects

The formyl peptide receptor is predominantly coupled to the pertussis toxin (PTX)-sensitive G proteins of the Gαi/o family. uni.lunih.gov Activation of the receptor by ligands like fMLP facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit typically functions to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, a more prominent role in neutrophil signaling is the initiation of cascades leading to chemotaxis and other inflammatory responses.

Research has demonstrated that the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases (ERK1 and ERK2), by fMLP is dependent on a Gαi/o-like protein. uni.lu Pre-treatment of cells with pertussis toxin, which uncouples Gαi/o proteins from their receptors, effectively inhibits the activation of both ERK1/2 and their upstream kinase, MEK. uni.lu This indicates that the Gαi/o pathway is a critical link between the formyl peptide receptor and the MAPK/ERK signaling module.

Gαq/11 Protein Activation and Downstream Effects

In addition to the primary coupling with Gαi/o, there is evidence suggesting that formyl peptide receptors can also engage G proteins of the Gαq/11 family, particularly under conditions of high ligand concentration. nih.gov Unlike Gαi/o, Gαq/11 proteins are insensitive to pertussis toxin. Their activation leads to the stimulation of phospholipase C-β (PLCβ). mdpi.com

Studies investigating the differential activation of MAPK pathways have revealed a role for Gαq in fMLP-induced signaling. While pertussis toxin completely blocks p38 MAPK activation at all fMLP concentrations, it only partially inhibits ERK activation. nih.gov Further experiments using RNA interference to knock down Gαq significantly reduced fMLP-induced ERK activation without affecting p38 MAPK activation. nih.gov This suggests a model where at lower concentrations, fMLP acts primarily through Gαi to activate both p38 and ERK, but at higher concentrations, receptor engagement also activates Gαq, which contributes to a sustained activation of ERK. nih.gov

Activation of Key Signaling Molecules and Effector Pathways

The dissociation of the heterotrimeric G proteins initiates a signaling cascade involving several key effector enzymes. These enzymes generate second messengers that amplify the initial signal and activate downstream protein kinases, ultimately leading to a coordinated cellular response.

Phospholipase C/Phospholipase D (PLC/PLD) Activation and Calcium Flux

A primary event following the activation of Gαq/11 and, to some extent, the Gβγ subunits released from Gαi, is the stimulation of Phospholipase C (PLC). qiagen.commdpi.com PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This transient increase in intracellular Ca2+ is a critical signal for many neutrophil functions. Studies have shown that the majority of the fMLP-induced rise in cytosolic free calcium results from the release of these intracellular stores. nih.gov DAG, the other product of PIP2 hydrolysis, remains in the plasma membrane where it serves as an activator for Protein Kinase C (PKC).

In addition to PLC, Phospholipase D (PLD) has also been implicated in neutrophil activation by fMLP. nih.gov PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA), another lipid second messenger. However, studies using neutrophils from PLD-knockout mice have shown that fMLP-induced superoxide (B77818) generation and degranulation can still occur, suggesting that PLD may be dispensable for these specific functions. nih.gov

StimulusKey Enzyme ActivatedSecond MessengersPrimary Effect on Calcium
This compound (via fMLP studies)Phospholipase C (PLC)Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG)Release from intracellular stores nih.gov

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Involvement

The MAPK/ERK pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and motility. In neutrophils, this pathway is strongly activated by this compound and its analogs. uni.lunih.gov The activation cascade involves the sequential phosphorylation and activation of Raf, MEK (MAPK/ERK Kinase), and finally ERK1/2. uni.lu

Research has shown that fMLP induces a time- and dose-dependent increase in the phosphorylation and activation of ERK1 and ERK2. uni.lu This activation is sensitive to pertussis toxin, confirming its dependence on the Gαi/o pathway. uni.lu The dynamics of ERK activation are also concentration-dependent. Phosphorylation of ERK peaks at an fMLP concentration of 100 nM; at higher concentrations, the level of phosphorylated ERK plateaus or even slightly decreases over time. nih.govnih.gov This complex regulation, involving both Gαi and Gαq, allows for fine-tuning of cellular responses like migration. nih.gov

fMLP ConcentrationRelative p-ERK Activation (Peak at 2 min)Primary G-Protein Involved
10 nMSubmaximalGαi nih.gov
100 nMMaximal (100%) nih.govnih.govGαi, Gαq nih.gov
500 nMSustained, similar to 100 nM nih.govnih.govGαi, Gαq nih.gov

Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Axis

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling axis is another critical pathway activated by this compound that plays a pivotal role in cell survival, motility, and metabolism. qiagen.comresearchgate.net Upon receptor activation, PI3K is recruited to the plasma membrane where it phosphorylates PIP2 to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase AKT (also known as Protein Kinase B). nih.gov

Recruitment to the membrane allows for the phosphorylation and full activation of AKT by other kinases like PDK1 and mTORC2. nih.govmdpi.com Studies in monocytes and neutrophils have shown that fMLP strongly stimulates the activation of AKT. researchgate.netnih.gov This activation can proceed through different PI3K isoforms, with PI3Kγ being implicated in the early stages and PI3Kδ contributing to a later, sustained signal. researchgate.netresearchgate.net The fMLP-activated PI3K/AKT pathway is essential for modulating a variety of neutrophil functions, including chemotaxis, NADPH oxidase activation, and degranulation. researchgate.net

JAK/STAT Signaling Pathway Exploration

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, playing a crucial role in immunity, cell proliferation, and differentiation. nih.govnih.gov While the pathway is most classically associated with cytokine receptors, evidence suggests an intersection with signaling from G protein-coupled receptors like the FPRs.

The canonical JAK/STAT pathway involves the activation of receptor-associated JAKs upon ligand binding. nih.govmdpi.com Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. mdpi.com The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate gene transcription. nih.govmdpi.com

Direct activation of the JAK/STAT pathway by this compound binding to its primary receptor, FPR1, is not as well-defined as other pathways. However, signaling through the related Formyl Peptide Receptor 2 (FPR2) has been shown to involve the JAK/STAT cascade. For instance, certain FPR2 agonists can stimulate JAK/STAT signaling. nih.gov Studies in macrophages have implicated STAT3 signaling in FPR2-mediated cell polarization. youtube.com

Furthermore, the inflammatory conditions in which this compound plays a role often involve a milieu of cytokines that heavily utilize the JAK/STAT pathway. youtube.comnih.gov The inflammatory cascade associated with mitochondrial-derived damage-associated molecular patterns, which include formyl peptides, can involve the hyperactivation of the JAK-STAT pathway alongside NF-κB and MAPK pathways. nih.gov This suggests that this compound may contribute to JAK/STAT activation indirectly, as part of a broader inflammatory response network.

Role of Src Family Kinases

Src family kinases (SFKs), a group of non-receptor tyrosine kinases, are critical intermediaries in the signal transduction initiated by this compound, particularly in neutrophils. medchemexpress.com Upon receptor activation, a rapid tyrosine phosphorylation of numerous intracellular proteins occurs, a process in which SFKs are key players. youtube.comresearchgate.net

In-depth studies using neutrophils from mice genetically deficient in the SFKs Hck and Fgr have revealed their essential role. These neutrophils fail to activate a respiratory burst (the production of superoxide anions) and exhibit reduced F-actin polymerization when stimulated with this compound. This demonstrates that Hck and Fgr are positioned within a crucial signaling pathway that links the formyl peptide receptor to these key antimicrobial functions.

The signaling pathway involving Hck and Fgr appears to be distinct from the pathways that activate PLC and Phosphoinositide 3-kinase (PI3K), as calcium mobilization and Akt phosphorylation remain intact in the Hck/Fgr-deficient neutrophils. Instead, Hck and Fgr are upstream of the guanine nucleotide exchange factor Vav1 and the Rac target p21-activated kinases (PAKs). This suggests a model where this compound activates a specific SFK-dependent pathway involving Hck/Fgr -> Vav1 -> Rac2 -> PAKs, which is necessary for a full respiratory burst and proper cytoskeletal rearrangement for migration.

Inhibitors of SFKs, such as PP2, have been shown to suppress both basal and this compound-stimulated protein tyrosine phosphorylation in human neutrophils, reinforcing the dominant role of these kinases. nih.gov While SFKs like Hck and Fgr play a positive role in functions like the oxidative burst, they have also been implicated in the negative regulation of neutrophil transmigration, highlighting their complex and function-specific roles. nih.gov

Kinase/ProteinRole in this compound SignalingDownstream EffectsCell TypeReference(s)
Hck (SFK) Essential Signal TransducerRespiratory burst, F-actin polymerizationNeutrophils
Fgr (SFK) Essential Signal TransducerRespiratory burst, F-actin polymerizationNeutrophils
Vav1 Downstream of Hck/FgrActivation of Rac2 and PAKsNeutrophils
Src/Syk Kinases Negative RegulatorsInhibition of transmigrationNeutrophils (PMN) nih.gov
Protein Tyrosine Kinases (general) Signal TransducersMacrophage activation (tumoricidal activity)Macrophages researchgate.net

Regulation of Second Messenger Systems (e.g., Cyclic AMP modulation)

Second messengers are small intracellular molecules that transmit signals from cell-surface receptors to downstream effector proteins. While the activation of PLC to produce inositol trisphosphate (IP3) and diacylglycerol (DAG) is a well-established consequence of this compound signaling, the modulation of cyclic adenosine (B11128) monophosphate (cAMP) also plays a role. youtube.commdpi.com

The level of intracellular cAMP is controlled by the enzyme adenylyl cyclase, which synthesizes it from ATP. G protein-coupled receptors, such as the FPRs, can couple to different G proteins to either stimulate or inhibit adenylyl cyclase activity.

Studies using analogues of this compound have demonstrated that the peptide can enhance cAMP levels in human neutrophils. nih.gov This effect was observed with analogues that, like the parent compound, could induce both chemotaxis and calcium mobilization. nih.gov In contrast, other analogues that only triggered chemotaxis did not alter cAMP concentrations, suggesting that the signaling pathway leading to cAMP elevation is distinct from the one that initiates cell migration and is specifically linked to other cellular responses like degranulation or the oxidative burst. nih.gov This indicates that this compound receptor activation can lead to the stimulation of adenylyl cyclase, adding another layer of regulatory control to its functional output.

Cellular and Immunological Responses Mediated by For Met Met Phe Oh in Research Models

Leukocyte Chemotaxis and Migration Studies in vitro/ex vivo

N-formylated peptides are potent inducers of leukocyte chemotaxis, the directed migration of cells along a chemical gradient. wikipedia.orgnih.gov This process is a fundamental component of the innate immune response, enabling the rapid recruitment of immune cells to sites of microbial invasion or tissue damage. nih.govrupress.org

Neutrophil Chemotactic Responses

Neutrophils, as the first line of cellular defense, exhibit a robust chemotactic response to N-formylated peptides. nih.govresearchgate.net This directed migration is initiated by the binding of the peptide to specific Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors on the neutrophil surface. nih.govqiagen.com This ligand-receptor interaction triggers a cascade of intracellular signals that orchestrate the mechanics of cell movement. qiagen.com Key signaling pathways activated include the Phosphatidylinositol-3 Kinase (PI3K) pathway and Rho family GTPases, which are crucial for reorganizing the actin cytoskeleton, leading to cell polarization and locomotion toward the chemoattractant source. qiagen.com

The chemotactic potency of this class of peptides is often dominant over other endogenous chemoattractants. researchgate.net Studies have shown that neutrophils will preferentially migrate towards a gradient of a formylated peptide even when gradients of other agents, such as interleukin-8 (IL-8) or complement component C5a, are present. researchgate.netnih.govresearchgate.net In mouse neutrophils, evidence suggests a sophisticated mechanism for gradient sensing, potentially involving two distinct receptor subtypes that allow the cells to navigate effectively in both low and high concentration gradients of the peptide. rupress.org

Research FindingCell TypeKey Pathway/ReceptorOutcomeCitations
Potent induction of directional migrationHuman NeutrophilsFormyl Peptide Receptor (FPR), PI3K, Rho GTPasesCell polarization and chemotaxis towards the peptide source. nih.govnih.govqiagen.com
Hierarchical chemotactic responseHuman NeutrophilsFPR, CXCR1/2, C5aR1Migration signal from formylated peptides overrides signals from IL-8 and C5a. researchgate.netnih.gov
Dual receptor system for gradient sensingMouse NeutrophilsFPR, FPR2Enables navigation through both high and low concentration gradients. rupress.org

Macrophage and Monocyte Activation and Migration

The biological activity of N-formylated peptides extends to mononuclear phagocytes, including monocytes and macrophages. wikipedia.orgnih.gov These peptides are effective activators and chemoattractants for these cell types, playing a role in their recruitment during inflammatory responses. nih.govnih.govnih.gov Upon stimulation, macrophages exhibit directed migration towards the peptide source. nih.gov The signaling mechanism for this migration in macrophages has been linked to the translocation of the TRPV2 ion channel to the plasma membrane, an event that is critical for the sustained calcium influx required for cell movement. nih.gov

Furthermore, these peptides can stimulate human peripheral blood mononuclear cells (PBMCs), a population that includes monocytes, to produce and secrete pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov This cytokine release contributes to the amplification of the inflammatory cascade. The migration and accumulation of macrophages at a site of inflammation are hallmarks of the process, and the ability of different macrophage subtypes (pro-inflammatory M1 vs. anti-inflammatory M2) to migrate can be differentially regulated. nih.govfrontiersin.org

Modulators of Chemotactic Function

The chemotactic response of leukocytes to N-formylated peptides is not static but can be dynamically regulated by the surrounding microenvironment. qiagen.com Various endogenous molecules can modulate the intensity and nature of the migratory response.

Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) can positively influence the stimulatory activity of formylated peptides. qiagen.com Conversely, other cytokines can have inhibitory effects. qiagen.com Granulocyte-macrophage colony-stimulating factor (GM-CSF), for instance, has been shown to selectively alter neutrophil chemotaxis, preserving the migratory response to formylated peptides while inhibiting the response to the chemokine IL-8 after prolonged exposure. nih.gov

Enzymatic Regulation: The duration of the chemotactic signal can be controlled by enzymes on the cell surface. Neutral endopeptidases, for example, can degrade the peptide ligand, and inhibitors of these enzymes have been found to modulate neutrophil responses, likely by affecting ligand availability and receptor recycling. researchgate.net

Intracellular Proteins: The prolyl-isomerase Pin1 has been identified as a key intracellular enzyme that controls neutrophil functions. Its activation is induced by formylated peptides, and inhibition of Pin1 has been shown to impair neutrophil chemotaxis, indicating its role in the signaling pathway. mdpi.com

Granule Release and Degranulation Mechanisms

In addition to chemotaxis, stimulation with N-formylated peptides triggers the release of potent effector molecules stored within the intracellular granules of leukocytes, a process known as degranulation. nih.govnih.gov This is a critical function for eliminating pathogens and modulating the inflammatory response. nih.gov

Lysosomal Enzyme Secretion (e.g., Lysozyme (B549824), β-Glucosaminidase)

N-formylated peptides are powerful secretagogues, inducing neutrophils to release the contents of their various granule subsets, including lysosomal enzymes from azurophilic granules. nih.govnih.gov The release of enzymes such as lysozyme and β-glucosaminidase has been well-documented in in vitro assays. nih.govnih.govnih.gov

The mechanism of azurophilic granule release is complex, requiring at least two distinct activation signals. nih.gov One of these essential signals is a rapid and transient increase in the concentration of cytosolic free calcium ([Ca²⁺]i). nih.gov Studies using calcium chelators have shown that preventing this calcium spike significantly diminishes the degranulation response, although it does not abolish it completely, suggesting an additional, calcium-independent signal is also required for the fusion of azurophilic granules with the cell membrane. nih.gov

EnzymeCell TypeStimulusKey FindingsCitations
β-Glucosaminidase Human NeutrophilsN-formylated peptideRelease requires a transient rise in cytosolic Ca²⁺ as a necessary signal for maximal degranulation. nih.gov
Lysozyme Human NeutrophilsN-formylated peptidePotent induction of lysozyme release. nih.govnih.gov
β-Glucuronidase Peritoneal PMNsf-Met-Leu-Phe-OHED₅₀ for release was determined to be 2.6 x 10⁻¹⁰ M. nih.gov
Lysozyme Peritoneal PMNsf-Met-Leu-Phe-OHED₅₀ for release was determined to be 2.4 x 10⁻¹⁰ M. nih.gov

Calprotectin Release from Polymorphonuclear Leukocytes

Calprotectin is an abundant calcium-binding protein found in the cytosol of polymorphonuclear leukocytes (PMNs), particularly neutrophils. nih.govresearchgate.net Research has demonstrated that chemoattractants, including the prototypical N-formylated peptide fMLP, can induce the release of calprotectin from PMNs in vitro. nih.govnih.gov This release occurs in a dose-dependent manner. nih.gov

The mechanism of release is tied to the activation of the formyl peptide receptor, as the response can be blocked by specific fMLP antagonists. nih.gov Furthermore, the involvement of G-protein signaling is confirmed by the finding that pertussis toxin, which uncouples these receptors from their signaling pathways, inhibits calprotectin release. nih.gov While these findings suggest an active secretion process, some evidence also indicates that the substantial release of calprotectin into the extracellular space may be a consequence of neutrophil cell disruption or death at inflammatory sites. researchgate.net

Compound Names

Abbreviation/Common NameFull Chemical Name
For-Met-Met-Phe-OHN-Formyl-methionyl-methionyl-phenylalanine
fMLP / fMLFN-Formyl-methionyl-leucyl-phenylalanine
IL-1α / IL-1β / IL-6 / IL-8Interleukin-1 alpha / Interleukin-1 beta / Interleukin-6 / Interleukin-8
TNF-αTumor Necrosis Factor-alpha
GM-CSFGranulocyte-macrophage colony-stimulating factor
C5aComplement component 5a
PI3KPhosphatidylinositol-3 Kinase
[Ca²⁺]iCytosolic free calcium
PMNPolymorphonuclear Neutrophil
PBMCPeripheral Blood Mononuclear Cell

Reactive Oxygen Species (ROS) Production

The interaction of formyl peptides like this compound with their receptors on phagocytic cells, such as neutrophils, is a powerful trigger for the production of reactive oxygen species (ROS). This "oxidative burst" is a critical component of the innate immune response, designed to eliminate invading pathogens.

Upon binding to formyl peptide receptors, this compound initiates intracellular signaling cascades that lead to the rapid assembly and activation of the NADPH oxidase enzyme complex. nih.govoup.com This activation results in the one-electron reduction of molecular oxygen to form superoxide (B77818) anion (O₂⁻), a primary ROS. nih.govoup.com This process can be triggered by various formyl peptide receptor agonists, leading to the extracellular release of these radicals. nih.gov The generation of superoxide is a key event, as it serves as a precursor to other potent reactive oxygen species, including hydrogen peroxide, which are crucial for microbial killing and inflammatory signaling. nih.govnih.gov

The production of superoxide anions in response to this compound and related formyl peptides is fundamentally dependent on the enzymatic activity of the NADPH oxidase complex (NOX2). oup.comnih.govkarger.com This multi-protein complex consists of membrane-bound components (gp91phox and p22phox) and cytosolic subunits (p47phox, p67phox, p40phox, and the small GTPase Rac). Receptor activation by formyl peptides triggers the translocation of the cytosolic components to the membrane, where they assemble with the membrane-spanning subunits to form the active enzyme. nih.gov Studies using inhibitors of NADPH oxidase have confirmed its essential role, showing that blocking the enzyme prevents the fMLP-induced release of ROS and subsequent cellular responses like IL-8 secretion in neutrophils. nih.gov The activation of the NADPH oxidase is therefore a central mechanism through which formyl peptides exert their pro-inflammatory effects. nih.govnih.gov

Cytokine and Chemokine Production Modulation in vitro/ex vivo

This compound and its analogs exhibit a dual capacity to modulate the production of cytokines and chemokines, either inducing or inhibiting their expression depending on the cellular context and stimulus. This modulation is critical in shaping the inflammatory environment.

While generally pro-inflammatory, formyl peptides can, under certain conditions, exert an anti-inflammatory effect by inhibiting the production of key cytokines. Research has shown that pretreatment of human neutrophils with the related formyl peptide fMLP can inhibit the subsequent release of Tumor Necrosis Factor-alpha (TNF-α) stimulated by lipopolysaccharide (LPS). nih.gov This inhibitory effect appears to occur post-transcriptionally, reducing the expression of the membrane-bound form of TNF-α without altering its mRNA levels. nih.gov The mechanism may involve the fMLP-induced elevation of intracellular cAMP, a known inhibitor of TNF-α production. nih.gov Similarly, while formyl peptides can induce IL-8, other signaling pathways activated by agents like TNF-α can be modulated, suggesting a complex regulatory network where formyl peptide receptor activation can restrain specific inflammatory outputs. plos.org

A primary role of formyl peptides is the induction of pro-inflammatory cytokine and chemokine gene expression, which is essential for amplifying the immune response and recruiting additional leukocytes to sites of infection or injury. In human peripheral blood mononuclear cells (PBMCs) and monocytes, formyl peptides like fMLP have been shown to induce the gene expression and secretion of IL-1α, IL-1β, and IL-6. nih.govresearchgate.net Similarly, fMLP is a potent inducer of IL-8, a key chemokine for neutrophil recruitment, in human neutrophils. nih.gov This induction is mediated through G-protein coupled formyl peptide receptors and involves the activation of downstream signaling pathways, including PI3K, MAPKs (ERK1/2, p38), and the transcription factor NF-κB. nih.govnih.govnih.gov

Cytokine/ChemokineEffectCell ModelKey Signaling Pathway
TNF-α Inhibition (of LPS-induced release)Human NeutrophilsPost-transcriptional, potentially cAMP-mediated nih.gov
IL-1α, IL-1β, IL-6 InductionHuman PBMCs/MonocytesG-protein, PI3K nih.govresearchgate.netsymbiosisonlinepublishing.com
IL-8 InductionHuman NeutrophilsNADPH Oxidase, PI3K/Akt, NF-κB nih.gov

Regulation of Cellular Differentiation and Commitment in Research Models

Emerging research indicates that formyl peptides and their receptors play a significant role in regulating the differentiation and commitment of stem and progenitor cells, influencing their development into more specialized cell types.

The expression of formyl peptide receptors is dynamically regulated during cellular differentiation. For instance, the receptor FPRL1 (a receptor for both fMLP and other ligands) is expressed on monocytes but is down-regulated as they differentiate into dendritic cells. oup.comnih.gov In contrast, its expression is maintained as monocytes differentiate into macrophages. nih.govoup.com This differential expression suggests that formyl peptides are more likely to influence the functions and trafficking of monocytes and macrophages than dendritic cells. nih.gov

In human mesenchymal stem cells (MSCs) derived from bone marrow, the formyl peptide fMLP has been shown to actively promote osteoblastic (bone cell) differentiation while simultaneously suppressing adipogenic (fat cell) commitment. nih.govnih.govmedchemexpress.com This effect is mediated specifically through the formyl peptide receptor 1 (FPR1) and involves the activation of downstream signaling cascades, including phospholipase C, Ca²⁺, and ERK. nih.govnih.gov These findings highlight a novel role for formyl peptide signaling in bone biology and the lineage commitment of MSCs. nih.govnih.gov This regulatory function extends to other contexts, such as facilitating monocyte recruitment and influencing wound repair, underscoring the broad impact of these peptides on cell fate and function. nih.gov

Research on this compound in Cellular Differentiation Remains Limited

Extensive investigation into the cellular and immunological responses mediated by N-formylated peptides has largely centered on the compound N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP). However, specific research detailing the effects of the distinct chemical compound N-Formylmethionyl-methionyl-phenylalanine (this compound) on osteoblastic differentiation, mineralization, and the suppression of adipogenic commitment is not prominently available in existing scientific literature.

The scientific community has thoroughly explored how certain N-formylated peptides, which are often released by bacteria or from mitochondria during cell death, act as chemoattractants and signaling molecules by binding to formyl peptide receptors (FPRs) on the surface of various cells. nih.govingentaconnect.com This interaction triggers a cascade of intracellular events that influence processes like inflammation, immune response, and stem cell differentiation. researchgate.netnih.gov

Notably, studies on the related peptide fMLP have shown that it plays a significant role in the differentiation of mesenchymal stem cells. Research indicates that fMLP promotes the commitment of these stem cells towards an osteoblastic lineage, leading to bone formation, while simultaneously suppressing their differentiation into adipocytes, or fat cells. nih.govnih.gov This dual effect is primarily mediated through the N-formyl peptide receptor 1 (FPR1). nih.govresearchgate.net The binding of fMLP to FPR1 stimulates pathways that increase the expression of key osteogenic markers and subsequent mineralization, which are hallmarks of bone formation. nih.govresearchgate.net

While this compound shares the N-formyl-methionine group characteristic of this class of peptides, the substitution of the second amino acid from leucine (B10760876) (in fMLP) to methionine results in a structurally distinct molecule. The specific affinity of this compound for formyl peptide receptors and its downstream cellular effects on osteogenic and adipogenic pathways have not been sufficiently characterized in research models to provide detailed findings on osteoblastic differentiation or the suppression of adipogenic commitment.

Therefore, a comprehensive article on the cellular and immunological responses mediated specifically by this compound, structured around osteoblastic and adipogenic outcomes, cannot be generated at this time due to the absence of dedicated research in the public domain. Future studies are required to elucidate the specific biological functions of this compound and determine if it shares the osteogenic and anti-adipogenic properties of its more studied counterpart, fMLP.

Structure Activity Relationship Sar Studies of For Met Met Phe Oh Analogs

Impact of N-Terminal Formylation on Activity

The N-terminal formyl group is a critical determinant for the biological activity of chemotactic peptides like For-Met-Met-Phe-OH. This modification, a hallmark of proteins synthesized by bacteria and mitochondria, is recognized by specific formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes. wikipedia.org The interaction between the formyl group and the receptor is a key initiating event in the signaling cascade that leads to chemotaxis.

Studies on the closely related and extensively studied chemotactic peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), have unequivocally demonstrated the importance of this N-terminal modification. The removal of the formyl group, resulting in the non-formylated peptide Met-Leu-Phe, leads to a dramatic reduction in biological activity, with potency decreasing by several orders of magnitude. wikipedia.org This underscores the essential role of the formyl moiety in high-affinity binding to the FPRs. While direct comparative data for this compound and its non-formylated counterpart is not as extensively documented in publicly available literature, the foundational principles established with fMLP are widely accepted to apply to the broader class of N-formylated chemotactic peptides. The formyl group is believed to engage in crucial hydrogen bonding interactions within the receptor binding pocket, an interaction that is lost in its absence. wikipedia.org

Role of the Methionine Residues (Met1, Met2)

Substitutions at the First Methionine Position

Substitutions at the Second Methionine Position (e.g., Leu, Aib, β-alanine, taurine (B1682933), di-n-propylglycine, amino-proline scaffolds)

The second methionine residue (Met2) also contributes to the peptide's interaction with the receptor, and its substitution has been a focus of SAR studies to probe the spatial and electronic requirements of the receptor's binding pocket at this position.

In studies of fMLP analogs, replacing the central leucine (B10760876) (structurally similar to methionine) with other residues has yielded varied effects on activity. For example, the substitution with the conformationally constrained, achiral amino acid α-aminoisobutyric acid (Aib) in the analog formyl-Met-Aib-Phe-OH resulted in a highly effective peptide for inducing lysosomal enzyme release from rabbit neutrophils. nih.gov This suggests that a folded conformation, potentially a β-turn, may be favorable for receptor interaction. nih.gov

Furthermore, the introduction of β-alanine or taurine at this central position in fMLP-OMe analogs has been investigated. While the β-alanine-containing analog was found to be largely inactive, the taurine-containing counterpart exhibited remarkable activity as a chemoattractant. This highlights the critical influence of the side chain's chemical nature and the backbone spacing on biological function.

Substitution at Position 2 (in fMLP analogs)Reported Activity
α-Aminoisobutyric acid (Aib)High efficacy in inducing lysosomal enzyme release nih.gov
β-AlanineLargely inactive as a chemoattractant
TaurineRemarkable activity as a chemoattractant
Amino-proline scaffold (with dual N-formylation)Active and selective chemoattractant unife.it
Amino-proline scaffold (with N-Boc and N-formyl)Significant chemotactic antagonist unife.it

This table is based on data from analogs of fMLP and provides insights into potential modifications for this compound.

Influence of Multi-Methionine Sequences on Receptor Specificity (e.g., comparison with N-formyl-Met-Met-Met-Met)

The presence of multiple methionine residues can influence the peptide's interaction with the different subtypes of formyl peptide receptors (FPR1, FPR2, and FPR3). These receptors exhibit distinct ligand specificities and can mediate different cellular responses. Longer formylated peptides, such as the mitochondria-derived N-formyl-Met-Met-Tyr-Ala-Leu-Phe (fMMYALF), have been shown to be potent agonists at both FPR1 and FPR2. nih.gov This suggests that the length and composition of the peptide chain beyond the initial Met-Met sequence can modulate receptor specificity.

While a direct comparison of the receptor specificity of this compound with a tetra-methionine analog like N-formyl-Met-Met-Met-Met-OH is not explicitly detailed in available research, the general principle is that longer peptides may engage with the receptors differently than shorter ones. The additional methionine residues could extend deeper into the binding pocket or interact with extracellular loops of the receptor, potentially altering the signaling outcome. The differential activation of FPR subtypes by various formylated peptides is a key area of research, as it may allow for the development of receptor-selective agonists or antagonists with more targeted therapeutic effects.

Significance of the Phenylalanine Residue (Phe3)

The C-terminal phenylalanine residue is another critical component for the biological activity of this compound. Its bulky, aromatic side chain is thought to interact with a specific subsite within the receptor, contributing significantly to binding affinity and agonist activity.

Substitutions and Modifications of the Phenylalanine Moiety

Modification of the phenylalanine residue has been a fruitful area of SAR studies. Replacing the carboxylic acid of the C-terminal phenylalanine with an alcohol to form phenylalaninol (Pheol) in fMLP analogs resulted in a compound that was inactive as a chemoattractant but could still stimulate superoxide (B77818) production and lysozyme (B549824) release, albeit with lower efficacy. nih.gov This indicates a dissociation between the structural requirements for chemotaxis and other neutrophil functions.

The aromatic ring of phenylalanine is also a key feature. Studies on other peptide systems have shown that substitutions on this ring can modulate activity. For example, in endomorphin-2 analogs, modifications to the C-terminal amide group of phenylalanine affected receptor affinity, with steric hindrance playing a significant role. nih.gov While these are different peptide systems, the principles of how modifications to the phenylalanine moiety can impact receptor interaction are broadly applicable.

Modification of Phenylalanine (in fMLP analogs)Reported Activity
Replacement with Phenylalaninol (Pheol)Inactive as a chemoattractant, but retains some activity for superoxide production and lysozyme release nih.gov

This table is based on data from analogs of fMLP and provides insights into potential modifications for this compound.

C-Terminal Modifications (e.g., Carboxyl vs. Methyl Ester)

The C-terminal carboxylic acid group of fMLP and its analogs plays a crucial role in their biological activity. Early research indicated that the free carboxyl group might be essential for function. However, subsequent studies have revealed a more nuanced relationship.

Modification of the C-terminal carboxyl group to a methyl ester has been a key area of investigation. It has been demonstrated that the C-terminus methyl ester derivative of fMLP possesses strong biological activity, capable of inducing chemotaxis, enzyme secretion, and superoxide generation in neutrophils at levels comparable to the parent compound with a free carboxylic acid. nih.gov This suggests that the negatively charged carboxylate is not an absolute requirement for receptor activation. The primary role of the C-terminal phenylalanine residue is thought to be interaction with a hydrophilic region of the receptor, where the carbonyl group may participate in hydrogen bonding. psu.edu

The conversion of the carboxylic acid to a methyl ester neutralizes the negative charge and can increase the lipophilicity of the peptide. This alteration can influence the peptide's ability to penetrate cell membranes and may affect its pharmacokinetic properties. nih.govnih.gov For instance, in some peptide-based drugs, C-terminal esterification has been shown to enhance membrane permeability. nih.gov While the free carboxyl form is important, its esterification to a methyl group does not abolish and can, in some cases, maintain potent biological activity. nih.govresearchgate.net

Below is a table summarizing the general effects of C-terminal modifications on the activity of fMLP analogs, which provides a strong indication of the expected behavior for this compound.

ModificationGeneral Effect on Biological ActivityRationale
Free Carboxylic Acid (-COOH) Potent AgonistThe carboxylate group can form important ionic or hydrogen bond interactions with the receptor. psu.edu
Methyl Ester (-COOCH₃) Potent AgonistThe ester maintains the potential for hydrogen bonding via the carbonyl oxygen and can be as active as the free acid, indicating a negative charge is not strictly necessary for activation. nih.gov
Amide (-CONH₂) / N-alkyl amides Potent Agonist / Increased PotencyAmidation can increase stability against enzymatic degradation and enhance receptor binding affinity. N-alkylation can further increase lipophilicity and membrane penetration. nih.gov
Larger Alkyl Esters Variable/Reduced ActivityLarger alkyl groups may introduce steric hindrance within the receptor's binding pocket, potentially reducing affinity and activity. nih.gov

This interactive table summarizes the general structure-activity relationships observed for C-terminal modifications of fMLP analogs.

Stereochemical and Chirality Requirements for Activity

The biological activity of formyl peptides is highly dependent on their stereochemistry. The formyl peptide receptors exhibit a remarkable degree of stereospecificity, with a strong preference for L-amino acids in the peptide backbone.

Studies on fMLP analogs have consistently shown that the natural L-configuration of the amino acid residues is critical for high-affinity binding and potent receptor activation. nih.gov The substitution of an L-amino acid with its D-enantiomer at any of the three positions in the fMLP sequence typically leads to a dramatic reduction or complete loss of biological activity. This stereochemical requirement underscores the precise three-dimensional arrangement of the peptide's side chains necessary for effective interaction with the receptor's binding pocket.

The formyl peptide receptor 1 (FPR1), the primary high-affinity receptor for fMLP, is structured to accommodate the specific spatial orientation of the side chains of L-methionine, L-leucine (or L-methionine in the case of this compound), and L-phenylalanine. researchgate.net The hydrophobic pocket for the first amino acid, the interaction site for the second, and the hydrophilic region for the third are all exquisitely sensitive to the chirality of the corresponding residues.

The following table illustrates the importance of stereochemistry for the biological activity of fMLP, which is directly applicable to this compound.

Analog (Modification from fMLP)ChiralityRelative Biological Activity
For-L-Met-L-Leu-L-Phe-OH (fMLP) L, L, LHigh
For-D-Met-L-Leu-L-Phe-OH D, L, LLow to Inactive
For-L-Met-D-Leu-L-Phe-OH L, D, LLow to Inactive
For-L-Met-L-Leu-D-Phe-OH L, L, DLow to Inactive

This interactive table demonstrates the critical role of L-amino acid chirality for the biological activity of fMLP analogs.

Conformational Requirements for Receptor Activation/Inactivation

The three-dimensional conformation of this compound is a key determinant of its ability to bind to and activate formyl peptide receptors. While the peptide is flexible in solution, it is believed to adopt a specific "bioactive" conformation upon interacting with the receptor.

Conformational analysis of fMLP and its analogs, using techniques such as X-ray crystallography and NMR spectroscopy, has revealed that active peptides often adopt a relatively extended conformation. nih.gov This extended structure allows for the optimal positioning of the N-formyl group and the amino acid side chains to engage with their respective binding sites within the receptor.

A proposed model for receptor binding suggests that the N-formyl group is essential for initiating the interaction, likely through a hydrogen bond with the receptor. psu.edu The side chain of the first methionine residue occupies a specific hydrophobic pocket. The second methionine residue's side chain also interacts with a hydrophobic region of the receptor. Finally, the C-terminal phenylalanine residue is thought to reside in a more hydrophilic area, with its carbonyl group potentially forming a hydrogen bond. psu.edu

Key conformational features for receptor activation include:

An accessible N-formyl group for initial receptor interaction.

The correct spatial orientation of the hydrophobic and aromatic side chains to fit into the receptor's binding pockets.

The ability of the C-terminal carbonyl group to act as a hydrogen bond acceptor.

In contrast, conformations that are too rigid or that orient the key functional groups in a manner incompatible with the receptor's binding site lead to inactivation.

Computational and Theoretical Approaches in For Met Met Phe Oh Research

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of peptides and predict their preferred shapes or conformations in different environments. For a peptide like For-Met-Met-Phe-OH, MD simulations would track the movements of every atom over time, governed by a set of classical mechanics equations. This would allow researchers to observe how the peptide folds and flexes, identifying stable conformations.

Typically, these simulations would involve placing the peptide in a simulated environment, such as water, to mimic physiological conditions. The results could reveal key structural features, like the formation of hydrogen bonds, which are crucial for a peptide's biological activity. While MD simulations have been used to study the packing of other peptide assemblies researchgate.net, specific conformational data for this compound is not available.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule. nih.gov For this compound, these calculations could determine the distribution of electrons within the peptide, identify the most reactive sites, and calculate properties such as molecular orbital energies.

Methods like Density Functional Theory (DFT) are often used for their balance of accuracy and computational cost. nih.gov Such analyses would provide fundamental insights into the peptide's stability and its potential to interact with other molecules, such as receptors. However, no specific quantum chemical calculation results for this compound have been published.

Ligand-Based and Receptor-Based Drug Design Methodologies

In the absence of a known receptor structure for this compound, ligand-based drug design would be the primary approach. This involves building a model (a pharmacophore) based on the structural and electronic features of the peptide itself. This model would then be used to screen libraries of other molecules to find ones that are structurally similar and might have comparable biological activity.

If a receptor for this compound were identified and its 3D structure determined, receptor-based drug design would become possible. This involves docking the peptide into the receptor's binding site to predict the binding mode and affinity. This technique is widely used in drug discovery to design new molecules with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.com To perform a QSAR study on this compound, a set of structurally similar peptides would need to be synthesized and their biological activities measured.

Then, various molecular descriptors (properties derived from the chemical structure) would be calculated for each peptide. Statistical methods would be used to build a model that correlates these descriptors with activity. This model could then be used to predict the activity of new, unsynthesized peptides. No QSAR studies specifically including this compound are currently available.

Predictive Models for Peptide Activity

Predictive modeling for peptide activity often utilizes machine learning algorithms trained on large datasets of peptides with known activities. These models can learn complex patterns that relate peptide sequence and structure to biological function. For this compound, one could use such a model to predict various activities, such as its potential to act as a chemoattractant or an antimicrobial peptide.

These predictive tools are becoming increasingly important in the initial stages of drug discovery for prioritizing candidates for experimental testing. However, without experimental data on this compound to validate these predictions, their reliability would be uncertain.

Advanced Research Directions and Future Perspectives for For Met Met Phe Oh

Elucidation of Novel Binding Partners Beyond Canonical FPRs

The biological effects of For-Met-Met-Phe-OH have been predominantly attributed to its interaction with the canonical formyl peptide receptors (FPRs), a group of G protein-coupled receptors (GPCRs) crucial in mediating immune responses. frontiersin.org However, the vast and complex signaling networks within biological systems suggest the potential for this peptide to interact with other, non-canonical binding partners. Future research should aim to identify and characterize these alternative receptors or interacting proteins, which could unveil novel biological functions and regulatory mechanisms.

One avenue of investigation is the potential for cross-talk with other receptor tyrosine kinases, such as the c-Met receptor. The c-Met signaling pathway is involved in a wide range of cellular processes, including proliferation, motility, and invasion, and has been shown to be activated by various stimuli, including GPCR agonists. nih.govacs.org Research into whether this compound can directly or indirectly modulate c-Met activity could reveal new dimensions of its influence on cellular behavior. Studies have shown that c-Met can physically associate with other cell surface receptors, creating a platform for signal amplification and diversification. nih.gov

Another area of interest is the potential interaction with other classes of pattern recognition receptors (PRRs) or scavenger receptors, which are also involved in sensing microbial products and endogenous danger signals. The structural motifs of this compound might allow for low-affinity interactions with a broader range of receptors than currently appreciated, potentially modulating their activity or competing with their endogenous ligands.

Table 1: Potential Non-Canonical Binding Partners for this compound

Receptor/Protein ClassPotential Role in this compound SignalingRationale for Investigation
Receptor Tyrosine Kinases (e.g., c-Met)Modulation of cell growth, proliferation, and invasion.Known cross-talk between GPCRs and RTKs. nih.gov
Toll-like Receptors (TLRs)Synergistic or antagonistic effects on inflammatory responses.Both FPRs and TLRs recognize pathogen-associated molecular patterns.
Scavenger ReceptorsClearance of the peptide and modulation of immune cell function.Scavenger receptors are involved in the recognition and uptake of modified proteins and peptides.
Intracellular ProteinsDirect modulation of intracellular signaling pathways.Some small peptides can be transported into cells and interact with cytoplasmic or nuclear proteins.

Investigation of Biased Agonism and Functional Selectivity of Receptor Activation

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of specific downstream signaling pathways over others. mdpi.commdpi.com This phenomenon has been well-documented for many GPCRs and offers a new layer of complexity to receptor pharmacology. researchgate.netnih.gov For this compound, a critical future research direction is to investigate whether it acts as a biased agonist at its cognate FPRs.

While canonical FPR activation is known to couple to Gαi proteins, leading to calcium mobilization and chemotaxis, FPRs can also signal through other pathways, including those involving β-arrestin recruitment. nih.gov The recruitment of β-arrestin can lead to receptor desensitization and internalization, but also to the initiation of distinct signaling cascades that are independent of G-protein activation. nih.gov

Future studies should employ a range of cellular and biochemical assays to dissect the signaling profile of this compound. This would involve quantifying its potency and efficacy for various downstream signaling events, such as G-protein activation, cAMP modulation, calcium flux, and β-arrestin recruitment. researchgate.net Comparing the signaling signature of this compound to that of other well-characterized FPR agonists, like fMLP, would help to identify any bias. Understanding the potential biased agonism of this compound could have significant implications for its use as a research tool, allowing for the selective activation of specific cellular responses.

Metabolic Stability and Protease Resistance in Research Models

The utility of any peptide in research models is heavily dependent on its metabolic stability and resistance to degradation by proteases. N-formylated peptides, being of bacterial or mitochondrial origin, are subject to degradation by host peptidases as part of the natural process of clearing inflammatory stimuli. nih.gov The breakdown of these peptides can terminate their signaling activity and generate smaller, inactive fragments. nih.gov

The metabolic fate of this compound is an important area for future investigation. Studies should aim to identify the specific proteases responsible for its cleavage and to determine its half-life in various biological matrices, such as plasma and cell culture media. nih.gov This information is crucial for designing experiments and interpreting results, as the effective concentration of the peptide may change over time.

Furthermore, understanding the proteolytic cleavage sites within the this compound sequence could inform the design of more stable analogues. researchgate.net Modifications to the peptide backbone or the inclusion of non-natural amino acids could enhance its resistance to proteolysis, leading to a longer duration of action in experimental systems. nih.gov Such stabilized analogues would be invaluable tools for studying the long-term effects of FPR activation in vitro and in vivo.

Integration with Omics Technologies (e.g., Proteomics, Transcriptomics in cell lines)

The advent of "omics" technologies, such as transcriptomics and proteomics, provides an unprecedented opportunity to gain a global and unbiased view of the cellular responses to a given stimulus. researchgate.net Applying these technologies to study the effects of this compound will be instrumental in mapping the full spectrum of its biological activities.

Transcriptomic analysis, for instance using RNA sequencing, can reveal the changes in gene expression that occur in cells upon treatment with this compound. researchgate.net This can help to identify novel downstream signaling pathways and cellular processes that are regulated by this peptide. mdpi.comnih.gov Similarly, proteomic profiling can provide a comprehensive picture of the changes in protein expression and post-translational modifications, offering insights into the dynamic cellular response. nih.govnih.gov

Integrating these omics datasets will allow for the construction of detailed signaling networks and pathways that are modulated by this compound. This approach can lead to the discovery of novel biomarkers of FPR activation and can provide a deeper understanding of the peptide's role in complex cellular processes like inflammation, cell differentiation, and apoptosis. proteomexchange.org

Table 2: Application of Omics Technologies to Study this compound

Omics TechnologyResearch QuestionExpected Outcome
Transcriptomics (RNA-Seq)What genes are differentially expressed upon this compound treatment?Identification of novel target genes and signaling pathways.
Proteomics (Mass Spectrometry)How does the cellular proteome change in response to this compound?Elucidation of changes in protein abundance and post-translational modifications. oup.com
MetabolomicsWhat metabolic pathways are altered by this compound?Understanding the impact on cellular metabolism and energy production. nih.gov

Development of Research Probes and Imaging Agents

The development of high-affinity, specific probes is essential for studying the localization, trafficking, and dynamics of receptors and their ligands. nih.gov this compound, as a specific ligand for FPRs, represents a promising scaffold for the design of such research tools.

Labeling this compound with fluorescent dyes would enable its use in a variety of imaging applications, including fluorescence microscopy and flow cytometry. nih.gov These fluorescent probes could be used to visualize the binding of the peptide to its receptors on the cell surface, to track its internalization, and to study the dynamics of receptor trafficking.

Furthermore, the development of radiolabeled versions of this compound, for example with positron-emitting isotopes like Fluorine-18, could enable in vivo imaging using Positron Emission Tomography (PET). researchgate.net Such PET probes would allow for the non-invasive visualization and quantification of FPR expression in living organisms, which could be a valuable tool for studying inflammatory processes in preclinical models of disease. nih.gov The synthesis of these probes would require careful chemical modification to ensure that the label does not interfere with the peptide's binding affinity and biological activity. proteomexchange.org

Understanding the Role of this compound in Specific Experimental Disease Models (non-human, non-clinical)

While much of the research on N-formylated peptides has focused on their role in acute inflammation and bacterial infection, their involvement in a broader range of pathological conditions is an emerging area of interest. nih.gov Future research should aim to understand the specific role of this compound in various experimental disease models, which could provide valuable insights into the function of FPRs in these conditions.

For instance, a related peptide, N-formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe), has been shown to evoke an inflammatory response in the intestines of rats, suggesting a role for FPRs in inflammatory bowel disease models. nih.gov Given the structural similarity, it is plausible that this compound could have similar effects and could be used to probe the mechanisms of intestinal inflammation.

Another promising area is the role of these peptides in neuroinflammation. researchgate.netnih.gov Microglia, the resident immune cells of the central nervous system, express FPRs, and their activation has been implicated in the pathogenesis of various neurodegenerative diseases. oup.com Investigating the effects of this compound in animal models of neuroinflammation could shed light on the contribution of FPR signaling to these complex disorders.

Table 3: Potential Experimental Disease Models for Investigating this compound

Disease ModelPotential Role of this compoundRationale
Inflammatory Bowel Disease (e.g., DSS-induced colitis in mice)Induction or modulation of intestinal inflammation.Related peptides induce intestinal inflammation. nih.gov
Neuroinflammation (e.g., LPS-induced in mice)Activation of microglia and modulation of neuronal function.FPRs are expressed on microglia and implicated in neuroinflammatory processes. oup.com
Ischemia-Reperfusion InjuryModulation of inflammatory cell infiltration and tissue damage.Mitochondrial-derived formylated peptides are released during tissue injury.
Cancer (in vivo xenograft models)Modulation of tumor microenvironment and immune cell infiltration.FPRs are expressed on some cancer cells and immune cells within the tumor. frontiersin.org

Q & A

Basic: What are the recommended protocols for synthesizing For-met-met-Phe-OH with high purity?

Answer:
Solid-phase peptide synthesis (SPPS) is the standard method, using Fmoc/t-Bu chemistry for stepwise assembly. Critical steps include:

  • Coupling efficiency optimization : Use HOBt/DIC or PyBOP activation to minimize racemization .
  • Purification : Reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) ensures >95% purity. Validate purity via analytical HPLC and mass spectrometry (e.g., MALDI-TOF) .
  • Yield improvement : Monitor deprotection kinetics (piperidine/DMF) and adjust reaction times to reduce truncation byproducts .

Basic: Which analytical techniques are most reliable for confirming the structural identity of this compound?

Answer:
A multi-technique approach is essential:

  • Mass spectrometry : Confirm molecular weight (expected [M+H]+: ~579.7 Da) and fragmentation patterns .
  • NMR spectroscopy : Assign peaks for formyl (δ ~8.0 ppm), methionine methyl groups (δ ~2.1 ppm), and aromatic Phe protons (δ ~7.3 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • FTIR : Validate amide bonds (N-H stretch at ~3300 cm⁻¹) and formyl group (C=O stretch at ~1680 cm⁻¹) .

Basic: How should researchers assess the stability of this compound under varying experimental conditions?

Answer:
Design stability studies using:

  • Temperature/pH dependence : Incubate samples at 4°C, 25°C, and 37°C in buffers (pH 3–8) for 24–72 hours. Monitor degradation via HPLC and quantify using area-under-curve (AUC) analysis .
  • Oxidative stress : Expose to H₂O₂ (0.1–1.0 mM) to evaluate methionine oxidation. Use LC-MS to identify sulfoxide/sulfone derivatives .
  • Data interpretation : Calculate half-life (t₁/₂) and degradation kinetics (first-order models). Report confidence intervals for reproducibility .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions often arise from assay variability or confounding factors. Mitigate via:

  • Meta-analysis : Systematically aggregate data from studies meeting PRISMA criteria. Use random-effects models to account for heterogeneity in assay conditions (e.g., cell lines, incubation times) .
  • Sensitivity analysis : Test whether effect sizes remain consistent after excluding outliers or low-quality studies (e.g., those lacking proper controls) .
  • Standardization : Propose unified protocols for future studies (e.g., fixed EC₅₀ measurement windows, standardized solvent controls) .

Advanced: What strategies are effective for designing dose-response pharmacological assays with this compound?

Answer:
Adopt the P-E/I-C-O framework for robust design :

  • Population (P) : Define model organisms (e.g., Sprague-Dawley rats) or cell types (e.g., neuronal SH-SY5Y).
  • Exposure (E) : Test 5–7 log-dilution doses (e.g., 1 nM–100 µM) with triplicate replicates. Include vehicle controls (e.g., DMSO <0.1%) .
  • Comparison (C) : Use inactive analogs (e.g., For-met-met-Ala-OH) to isolate Phe-specific effects .
  • Outcome (O) : Quantify endpoints (e.g., tail-flick latency reduction) with blinded scoring to minimize bias .

Advanced: How can researchers validate the reproducibility of this compound synthesis across laboratories?

Answer:
Implement collaborative validation:

  • Inter-laboratory studies : Distribute identical starting materials (e.g., Fmoc-Met-Wang resin) to 3+ labs. Compare yields, purity, and spectral data using ANOVA to assess inter-lab variability .
  • Critical parameter identification : Rank factors affecting reproducibility (e.g., coupling time, TFA cleavage duration) via Taguchi experimental design .
  • Reporting standards : Follow Beilstein Journal guidelines for detailed experimental protocols, including instrument calibration data and raw chromatograms .

Advanced: What statistical methods are appropriate for analyzing dose-dependent synergy between this compound and other neuropeptides?

Answer:
Use combination index (CI) models:

  • Chou-Talalay method : Calculate CI values at multiple effect levels (e.g., ED₅₀, ED₉₀) using CompuSyn software. CI <1 indicates synergy .
  • Isobolographic analysis : Plot additive vs. observed effect curves to visualize synergistic regions .
  • Confounding control : Adjust for batch effects (e.g., peptide lot variability) via mixed-effects regression models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.